molecular formula C10H14Cl2N4S B1522943 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride CAS No. 1251924-69-2

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride

Cat. No. B1522943
CAS RN: 1251924-69-2
M. Wt: 293.22 g/mol
InChI Key: OSRDCOARRFBNRI-UHFFFAOYSA-N
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Description

“1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” is a chemical compound with the molecular formula C10H14Cl2N4S and a molecular weight of 293.21596 . It belongs to a class of compounds that are known to act as potent and selective α2-adrenoceptor antagonists .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves a series of steps from commercially available substances . The process involves the design and synthesis of N-heterocyclic compounds, which have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of “1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .


Chemical Reactions Analysis

The chemical reactions of “1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” involve its potent inhibitory activity on phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” are characterized by its molecular formula C10H14Cl2N4S and a molecular weight of 293.21596 .

Scientific Research Applications

Anticancer Activity

Thiazolo[5,4-b]pyridine derivatives have been studied for their anticancer efficacy against various cancer cell lines. For example, certain derivatives have shown promise against MCF-7, a breast cancer cell line .

Antimicrobial Properties

These compounds have also been tested for antimicrobial activities against a range of bacteria and fungi, including gram-negative bacteria (E. coli, K. pneumoniae, Pseudomonas sp.), gram-positive bacteria (S. aureus, B. cereus), and fungal species (A. niger, F. oxysporum, C. albicans) .

Synthesis of Novel Compounds

The thiazolo[5,4-b]pyridine core can be used as a precursor for synthesizing a variety of novel compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of “1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” involves its potent inhibitory activity on phosphoinositide 3-kinase (PI3K) enzymatic assay . The compound inhibits PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .

properties

IUPAC Name

2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S.2ClH/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14;;/h1-3,11H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRDCOARRFBNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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